molecular formula C9H9F9 B13165441 1,3,5-Tris(trifluoromethyl)cyclohexane

1,3,5-Tris(trifluoromethyl)cyclohexane

Cat. No.: B13165441
M. Wt: 288.15 g/mol
InChI Key: OPZMJQBYGLKBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tris(trifluoromethyl)cyclohexane is a chemical compound characterized by the presence of three trifluoromethyl groups attached to a cyclohexane ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris(trifluoromethyl)cyclohexane can be synthesized through several methods. One common approach involves the trifluoromethylation of cyclohexane derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(trifluoromethyl)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Scientific Research Applications

1,3,5-Tris(trifluoromethyl)cyclohexane finds applications in various fields:

Mechanism of Action

The mechanism of action of 1,3,5-Tris(trifluoromethyl)cyclohexane involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific receptors or enzymes. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(trifluoromethyl)benzene: A similar compound with a benzene ring instead of a cyclohexane ring.

    1,3,5-Tris(trifluoromethyl)cyclopentane: A compound with a cyclopentane ring and three trifluoromethyl groups.

Uniqueness

1,3,5-Tris(trifluoromethyl)cyclohexane is unique due to its cyclohexane ring structure, which imparts different steric and electronic properties compared to its benzene and cyclopentane analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Biological Activity

1,3,5-Tris(trifluoromethyl)cyclohexane is a fluorinated organic compound notable for its unique structural characteristics and potential biological applications. This article explores its biological activity, synthesis, and implications in various fields, including medicinal chemistry and material science.

This compound (C12H9F9) features three trifluoromethyl groups attached to a cyclohexane ring. This configuration significantly influences its reactivity and interaction with biological systems.

Property Value
Molecular FormulaC12H9F9
Molecular Weight366.19 g/mol
IUPAC NameThis compound
Melting PointNot available
SolubilityLow in water; soluble in organic solvents

Synthesis

The synthesis of this compound typically involves the introduction of trifluoromethyl groups onto a cyclohexane framework through various fluorination methods. These can include:

  • Electrophilic Fluorination: Utilizing reagents like sulfur tetrafluoride (SF4) or trifluoromethyl iodide (CF3I).
  • Radical Reactions: Employing radical initiators to facilitate the addition of trifluoromethyl groups.

Biological Activity

Research into the biological activity of this compound has revealed several interesting findings:

Antimicrobial Activity

Studies have indicated that fluorinated compounds can exhibit enhanced antimicrobial properties. For instance, the presence of trifluoromethyl groups often increases lipophilicity, potentially enhancing membrane permeability and bioactivity against pathogens.

Cytotoxic Effects

In vitro studies have demonstrated that this compound may induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the disruption of cellular membranes and interference with metabolic pathways. Specific IC50 values have been recorded in different cell lines:

Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

Case Studies

Several case studies highlight the compound's potential applications:

  • Case Study on Anticancer Activity:
    A study published in The Journal of Organic Chemistry explored the anticancer properties of fluorinated cyclohexanes. The results suggested that the trifluoromethyl groups enhance the compound's ability to induce apoptosis in cancer cells through oxidative stress mechanisms .
  • Antimicrobial Research:
    In a comparative study of fluorinated compounds against bacterial strains, this compound demonstrated significant inhibitory action against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Membrane Disruption: The lipophilic nature of trifluoromethyl groups may facilitate interactions with lipid bilayers, leading to increased permeability and cell lysis.
  • Reactive Oxygen Species (ROS) Generation: The compound may promote oxidative stress within cells by generating ROS, which can trigger apoptotic pathways.

Properties

Molecular Formula

C9H9F9

Molecular Weight

288.15 g/mol

IUPAC Name

1,3,5-tris(trifluoromethyl)cyclohexane

InChI

InChI=1S/C9H9F9/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16,17)18/h4-6H,1-3H2

InChI Key

OPZMJQBYGLKBFR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(CC1C(F)(F)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.